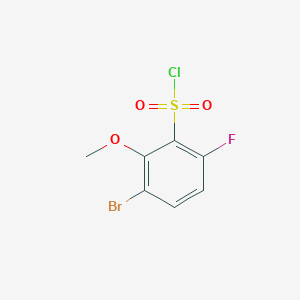![molecular formula C21H20ClN3O4S B2712897 N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-54-8](/img/no-structure.png)
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, including quinazolinones and their derivatives, highlights the diversity of chemical reactions and methodologies employed to create complex molecules with potential biological activities. For example, the reactions of anthranilamide with isocyanates have been explored to synthesize various dihydro-oxazolo[2,3-b]quinazolinones and dihydro-[1,3]oxazino[2,3-b]quinazolinones, showcasing the chemical versatility and potential for further functionalization of these heterocycles (Chern et al., 1988).
Biological Activities and Applications
Several studies have focused on the biological activities of quinazolinone derivatives, demonstrating their potential in medicinal chemistry. For instance, new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives have shown significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Another study presented the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, highlighting their remarkable antibacterial and antifungal activities (Patel et al., 2010).
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial properties of quinazolinone derivatives have also been a subject of interest. For instance, the relevance and standardization of in vitro antioxidant assays using quinazolinone derivatives demonstrate their potential as antioxidants in various biological applications (Abramovič et al., 2018). Additionally, the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showcase their promising antibacterial and antifungal effects (Patel et al., 2010).
Antitumor Activities
The antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones highlight the therapeutic potential of these compounds against various cancer cell lines, with some derivatives showing broad-spectrum antitumor activity and others exhibiting selectivity towards specific types of cancer cells (Al-Suwaidan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 2-(2-chlorophenyl)ethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid, followed by the addition of butyric anhydride to form the final product.", "Starting Materials": [ "2-(2-chlorophenyl)ethylamine", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid", "butyric anhydride" ], "Reaction": [ "Step 1: 2-(2-chlorophenyl)ethylamine is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid.", "Step 2: The intermediate is then treated with butyric anhydride in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide." ] } | |
Numéro CAS |
688054-54-8 |
Nom du produit |
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Formule moléculaire |
C21H20ClN3O4S |
Poids moléculaire |
445.92 |
Nom IUPAC |
N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C21H20ClN3O4S/c22-15-5-2-1-4-13(15)7-8-23-19(26)6-3-9-25-20(27)14-10-17-18(29-12-28-17)11-16(14)24-21(25)30/h1-2,4-5,10-11H,3,6-9,12H2,(H,23,26)(H,24,30) |
Clé InChI |
KVVAPYJFHVNLBS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)
![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)



![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)
![N-cyclopentyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712831.png)

![1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine](/img/structure/B2712833.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2712836.png)
![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712837.png)